L-Phenylalanine-d5 Methyl Ester Hydrochloride

説明

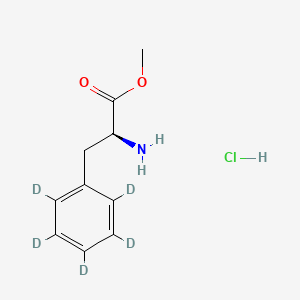

L-Phenylalanine-d5 Methyl Ester Hydrochloride is a deuterated form of L-Phenylalanine Methyl Ester Hydrochloride. It is a stable isotope-labeled compound used primarily in research and development. The compound has a molecular formula of C10H8D5NO2•HCl and a molecular weight of 220.71 . It is commonly used in proteomics research and other biochemical applications .

準備方法

Synthetic Routes and Reaction Conditions

L-Phenylalanine-d5 Methyl Ester Hydrochloride is synthesized by reacting L-Phenylalanine with methanol and hydrochloric acid. The deuterated form involves the use of deuterated methanol (CD3OD) instead of regular methanol (CH3OH). The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels .

化学反応の分析

Types of Reactions

L-Phenylalanine-d5 Methyl Ester Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted esters or amides

科学的研究の応用

L-Phenylalanine-d5 Methyl Ester Hydrochloride is widely used in scientific research, including:

作用機序

The mechanism of action of L-Phenylalanine-d5 Methyl Ester Hydrochloride involves its incorporation into peptides and proteins during biosynthesis. The deuterium atoms replace hydrogen atoms, allowing researchers to trace and study the metabolic pathways and interactions of phenylalanine in biological systems. The compound targets specific enzymes and proteins involved in amino acid metabolism and protein synthesis .

類似化合物との比較

Similar Compounds

L-Phenylalanine Methyl Ester Hydrochloride: The non-deuterated form of the compound.

D-Phenylalanine Methyl Ester Hydrochloride: The D-enantiomer of the compound.

L-Leucine Methyl Ester Hydrochloride: Another amino acid ester with similar applications

Uniqueness

L-Phenylalanine-d5 Methyl Ester Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies. This makes it a valuable tool in proteomics and other biochemical research fields .

生物活性

L-Phenylalanine-d5 Methyl Ester Hydrochloride (CAS Number: 56253-90-8) is a deuterium-labeled analog of the essential amino acid L-phenylalanine. This compound has garnered attention for its potential biological activities, particularly in pharmacological and biochemical research. Below is a detailed exploration of its biological activity, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉D₅ClNO₂ |

| Molecular Weight | 220.71 g/mol |

| Melting Point | Approximately 160 °C |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 307.5 ± 30.0 °C at 760 mmHg |

This compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems and cellular mechanisms:

- N-Methyl-D-Aspartate Receptors (NMDARs) : It acts as a competitive antagonist at the glycine- and glutamate-binding sites of NMDARs, with a dissociation constant (KB) of approximately 573 μM . This interaction may influence synaptic plasticity and neuroprotection.

- Voltage-Dependent Calcium Channels : The compound also interacts with the α2δ subunit of voltage-dependent calcium channels, showing an inhibition constant (Ki) of 980 nM . This suggests potential applications in managing conditions related to calcium dysregulation.

- Corrosion Inhibition : Interestingly, studies have shown that this compound can act as a green corrosion inhibitor for mild steel in acidic environments. Its efficacy increases with concentration and temperature, indicating a chemical adsorption mechanism .

In Vitro Studies

A series of in vitro studies have demonstrated the compound's effects on various biological systems:

- Neuroprotective Effects : It has been observed to potentially protect neuronal cells from excitotoxicity induced by excessive glutamate, which is critical in neurodegenerative diseases .

- Corrosion Inhibition : In experiments involving mild steel in hydrochloric acid, it was found that the inhibition efficiency increased with higher concentrations (up to 400 ppm) and temperatures ranging from 30 to 60 °C .

Case Studies

- Neuropharmacological Applications : A study highlighted the potential use of this compound in treating disorders characterized by glutamate excitotoxicity, such as Alzheimer's disease. The compound's antagonistic properties at NMDARs may provide therapeutic benefits by reducing neuronal damage .

- Industrial Applications : The compound's role as a corrosion inhibitor was demonstrated through weight loss measurements and electrochemical impedance spectroscopy (EIS), confirming its effectiveness in protecting metal surfaces from acidic degradation .

特性

IUPAC Name |

methyl (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1/i2D,3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVMLNPDTIFDDY-DSGATGSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC)N)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858299 | |

| Record name | Methyl L-(2,3,4,5,6-~2~H_5_)phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213547-79-6 | |

| Record name | Methyl L-(2,3,4,5,6-~2~H_5_)phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。